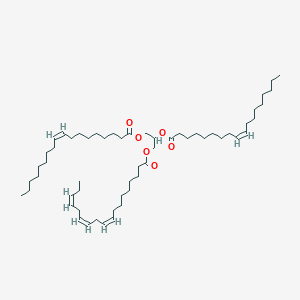

Glycerol 1,2-dioleate 3-alpha-linolenate

Description

Contextualization of Specific Regiosomeric Triglycerides in Lipidomics and Metabolomics

Triglycerides, the primary form of stored fat in organisms, are a major focus of lipidomics and metabolomics—disciplines dedicated to the large-scale study of lipids and metabolites. nih.govnih.gov A single triglyceride molecule is composed of a glycerol (B35011) backbone esterified to three fatty acid chains. fiveable.mewikipedia.org The complexity of the triglyceride landscape arises not only from the variety of fatty acids but also from their specific attachment points on the glycerol backbone (sn-1, sn-2, and sn-3). wikipedia.orgmdpi.com

Molecules that share the same fatty acid composition but differ in their positional arrangement are known as regioisomers. nih.govmdpi.com Glycerol 1,2-dioleate 3-alpha-linolenate is a regioisomer of other triglycerides containing two oleic acids and one alpha-linolenic acid, such as 1,3-dioleate 2-alpha-linolenate. The fields of lipidomics and metabolomics aim to move beyond merely identifying the total fatty acid content to precisely characterizing and quantifying these individual molecular species. nih.govnih.gov This is crucial because the accurate identification of specific regioisomers is essential for understanding their distinct roles in metabolic pathways, energy storage, and the pathogenesis of diseases like atherosclerosis, obesity, and diabetes. nih.govnih.gov

The Biochemical Significance of Positional Isomerism in Complex Glycerolipids

The specific positioning of fatty acids on the glycerol backbone, known as positional isomerism or stereospecificity, has profound biochemical consequences. mdpi.comnih.gov The intramolecular structure of a triglyceride strongly influences its digestion, absorption, and subsequent metabolic fate. mdpi.comnih.gov During digestion, enzymes such as pancreatic lipase (B570770) exhibit regiospecificity, preferentially hydrolyzing fatty acids from the sn-1 and sn-3 positions, while leaving the fatty acid at the sn-2 position largely intact. nih.govresearchgate.net

This enzymatic preference means that the fatty acid at the sn-2 position is more likely to be absorbed as a 2-monoacylglycerol. nih.gov The differential absorption and metabolism of fatty acids based on their position can affect everything from plasma lipid profiles to the composition of cell membranes. nih.gov For example, the specific positioning of saturated versus unsaturated fatty acids can modulate post-meal blood lipid levels (postprandial lipemia), which is a known risk factor for cardiovascular disease. nih.gov Therefore, two regioisomeric triglycerides with identical fatty acid compositions can have different nutritional and physiological impacts. nih.gov

Research Focus on the Specific Fatty Acyl Chain Composition: Oleate (B1233923) and Alpha-Linolenate

The unique properties of this compound are derived from its constituent fatty acids: oleic acid and alpha-linolenic acid.

Oleic Acid (18:1, n-9): A monounsaturated omega-9 fatty acid, oleic acid is the most abundant fatty acid in nature. youtube.com It is a major component of cell membranes, where it helps maintain fluidity and function. youtube.com Oleic acid also serves as a primary energy source, stored within triglycerides. youtube.comsigmaaldrich.com Research has highlighted its role in reducing inflammation and its association with beneficial effects on cardiovascular health, such as lowering levels of "bad" LDL cholesterol. nih.gov

Alpha-Linolenic Acid (ALA) (18:3, n-3): An essential polyunsaturated omega-3 fatty acid, ALA cannot be synthesized by the human body and must be obtained from the diet. drugbank.comwebmd.com It is a crucial component for normal growth and development. webmd.com The primary biological significance of ALA is its role as a precursor to the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are known for their potent anti-inflammatory and cardio-protective effects. drugbank.comresearchgate.netnih.gov ALA itself and its metabolites can help reduce the risk of cardiovascular disease by preventing arrhythmias, decreasing thrombosis, and lowering serum triglyceride levels. drugbank.com

| Feature | Oleic Acid | Alpha-Linolenic Acid |

|---|---|---|

| Lipid Number | 18:1 (n-9) | 18:3 (n-3) |

| Classification | Monounsaturated Omega-9 | Polyunsaturated Omega-3 |

| Essentiality | Non-essential | Essential |

| Key Biological Roles | Energy source; maintains cell membrane fluidity; anti-inflammatory. youtube.comnih.gov | Precursor to EPA and DHA; cardio-protective; anti-inflammatory. drugbank.comnih.gov |

Current State of Knowledge Regarding Structurally Unique Triglycerides

The study of structurally unique triglycerides like this compound represents a frontier in lipid research. While the synthesis of specific-structured lipids for research and industrial applications (e.g., in infant formulas) is an active area, the precise characterization of such molecules in complex biological samples remains a significant analytical challenge. researchgate.netnih.gov

Distinguishing between regioisomers requires sophisticated analytical techniques beyond simple gas chromatography. mdpi.comresearchgate.net Modern methods rely on advanced chromatography, such as reversed-phase and silver ion high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govmdpi.comresearchgate.netnih.gov Techniques like tandem MS can generate specific fragment ions that provide clues to the positions of the fatty acids on the glycerol backbone. mdpi.comnih.govumb.edu

Despite these challenges, specific regioisomers are being identified in natural sources. Notably, this compound has been specifically identified in the fat body of male bumblebees (Bombus lapidarius). caymanchem.com This finding underscores that the precise, non-random assembly of triglycerides occurs in nature, suggesting that these unique structures possess specific biological functions that are yet to be fully elucidated. The ongoing development of analytical methods is critical to discovering and understanding the roles of these distinct molecules in biology. nih.gov

Properties

IUPAC Name |

[3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJXMJPFOHYSIU-FIEPDWKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways of Glycerol 1,2 Dioleate 3 Alpha Linolenate

Mechanisms of De Novo Synthesis of This Specific Triglyceride Isomer

The formation of this precise triglyceride isomer is a result of the high specificity of the enzymes involved in the Kennedy pathway, which catalyze the addition of specific fatty acids to the glycerol (B35011) backbone in a defined order.

The initial and rate-limiting step in the synthesis of Glycerol 1,2-dioleate 3-alpha-linolenate is the acylation of the sn-1 position of glycerol-3-phosphate, a reaction catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT). aocs.orgnih.gov This enzyme's preference for specific acyl-CoA donors is a critical determinant of the final TAG structure. For the synthesis of the target molecule, GPAT must select oleoyl-CoA from the cellular acyl-CoA pool to attach to the sn-1 position.

Mammalian GPAT isoforms, particularly those in the endoplasmic reticulum like GPAT3 and GPAT4, exhibit broad catalytic activity towards a range of long-chain fatty acyl-CoAs, including saturated and unsaturated forms like palmitoyl-CoA, oleoyl-CoA, and linoleoyl-CoA. nih.gov In plant systems, where this specific TAG might be more prevalent, GPAT selectivity can be pronounced. nih.gov The formation of a triglyceride with oleate (B1233923) at the sn-1 position necessitates that the GPAT isoforms present in the cell have a significant affinity for, or high activity with, oleoyl-CoA as a substrate. The enzyme's selectivity ensures that an oleoyl (B10858665) group is the first fatty acid incorporated into the glycerol backbone, forming the initial intermediate, 1-oleoyl-lysophosphatidic acid.

| GPAT Isoform | Organism/Location | Preferred Acyl-CoA Substrates | Significance in Synthesis |

|---|---|---|---|

| GPAT3 | Human (ER) | Broad (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) nih.gov | Demonstrates capability to utilize Oleoyl-CoA for the sn-1 position. |

| GPAT4 | Human (ER) | Broad (Palmitoyl-CoA, Oleoyl-CoA, Linoleoyl-CoA) nih.gov | Similar to GPAT3, shows broad specificity that includes Oleoyl-CoA. |

| Plant GPAT | Squash | Demonstrates clear selectivity with natural acyl-ACP substrates. nih.gov | Highlights that plant GPATs possess the specificity required to select particular fatty acids. |

Following the initial acylation, Lysophosphatidic Acid Acyltransferase (LPAAT) catalyzes the esterification of a second acyl group to the sn-2 position of 1-oleoyl-lysophosphatidic acid. aocs.org The positional and substrate specificity of LPAAT is paramount, as it dictates the fatty acid composition at the sn-2 position, a key feature of the target triglyceride. To form this compound, LPAAT must preferentially select a second molecule of oleoyl-CoA to form 1,2-dioleoyl-phosphatidic acid.

Research has shown that different LPAAT isoforms have distinct substrate preferences. researchgate.netsemanticscholar.org For instance, certain LPAATs exhibit high selectivity for unsaturated C18 fatty acids, while others may incorporate medium-chain or very-long-chain fatty acids. researchgate.netcore.ac.uk Studies on a specific LPAAT, G0S2, have shown it prefers oleoyl-CoA and linoleoyl-CoA as acyl donors. nih.gov The synthesis of a di-oleoyl intermediate is therefore dependent on the presence of an LPAAT isoform that specifically recognizes and efficiently utilizes oleoyl-CoA for acylation at the sn-2 position. This enzymatic selectivity is a major reason why certain fatty acids are excluded from the sn-2 position in many natural oils. core.ac.uk

| LPAAT Isoform | Source | Preferred Acyl-CoA Donors | Positional Specificity |

|---|---|---|---|

| LPAAT-b | Human | Oleoyl-CoA (18:1), Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) semanticscholar.org | sn-2 |

| G0S2 | Mouse | Oleoyl-CoA, Linoleoyl-CoA nih.gov | sn-2 |

| LPAAT | Meadowfoam | Erucoyl-CoA (22:1) core.ac.uk | sn-2 |

| LPAAT | Cyanobacterium sp. | High specificity determining myristic acid content nih.gov | sn-2 |

The final step in the synthesis of this compound is the acylation of the vacant sn-3 position of 1,2-dioleoyl-glycerol. This reaction is catalyzed by Diacylglycerol Acyltransferase (DGAT) and is a critical control point in TAG synthesis. researchgate.net To produce the target molecule, a DGAT isoform with a high preference for alpha-linolenoyl-CoA must be active.

There are two major, evolutionarily distinct families of DGAT enzymes, DGAT1 and DGAT2, which often exhibit different substrate specificities. nih.govbohrium.com While DGAT1 isoforms tend to have broader acyl-CoA specificities, DGAT2 isoforms can be much narrower and highly selective. nih.govresearchgate.net Research on flax, a plant known for its high alpha-linolenic acid content, has provided direct evidence for this selectivity. A specific flax DGAT2 isoform, LuDGAT2-3, showed a preference for alpha-linolenoyl-CoA that was approximately 20 times greater than its preference for oleoyl-CoA. nih.gov This high degree of selectivity demonstrates that the final composition of a triglyceride is heavily influenced by which DGAT isoforms are expressed and active in the cell. The specific incorporation of alpha-linolenate at the sn-3 position is therefore attributed to the action of a DGAT2-like enzyme with strong specificity for alpha-linolenoyl-CoA.

| DGAT Isoform | Source | Acyl-CoA Substrate Preference | Relevance |

|---|---|---|---|

| DGAT1 | Oilseed Rape (Brassica napus) | Broad specificity, prefers 16:0-CoA and 18:1-CoA. nih.gov | Less likely to be the primary contributor to specific alpha-linolenate incorporation. |

| DGAT2 | Oilseed Rape (Brassica napus) | Narrower specificity; some isoforms highly active with specific fatty acids like 22:1-CoA. nih.govresearchgate.net | Demonstrates that DGAT2 isoforms have specialized roles. |

| LuDGAT2-3 | Flax (Linum usitatissimum) | ~20-fold increased preference for α-linolenoyl-CoA over oleoyl-CoA. nih.gov | Provides a direct mechanism for the specific terminal acylation with alpha-linolenate. |

| AtDGAT2 | Arabidopsis thaliana | Preferred C16:0, C18:2, and C18:3 acyl-CoAs over C18:1. researchgate.net | Supports the role of DGAT2 in incorporating polyunsaturated fatty acids. |

Factors Influencing Precursor Availability for this compound Synthesis

The rate of synthesis and final concentration of this compound are not only dependent on enzyme specificity but also on the availability of its precursor molecules: oleoyl-CoA and alpha-linolenoyl-CoA. The size and flux of these acyl-CoA pools are tightly regulated.

The availability of oleoyl-CoA is governed by the rate of de novo fatty acid synthesis and subsequent desaturation. Fatty acid synthesis occurs in the plastids of plant cells and the cytoplasm of animal cells, beginning with acetyl-CoA. annualreviews.orglibretexts.org The committed and primary regulatory step is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC). libretexts.orgportlandpress.com The activity of ACC is controlled by both allosteric regulation (activated by citrate, inhibited by long-chain acyl-CoAs like palmitoyl-CoA) and covalent modification (hormonally-regulated phosphorylation). portlandpress.comwikipedia.org

The initial products of fatty acid synthase are typically palmitic acid (16:0) and stearic acid (18:0). Stearic acid is then desaturated by stearoyl-ACP desaturase to form oleic acid (18:1). This oleic acid is exported from the plastid (in plants) and activated by an acyl-CoA synthetase in the cytoplasm to form oleoyl-CoA. nih.gov Therefore, the metabolic flux that determines the oleoyl-CoA pool size is controlled by the upstream regulation of ACC and the activity of the desaturase enzymes.

The precursor for alpha-linolenic acid (18:3) is oleic acid (18:1). The conversion involves a sequential desaturation pathway. First, the enzyme fatty acid desaturase 2 (FAD2) introduces a second double bond into oleic acid to produce linoleic acid (18:2). Subsequently, fatty acid desaturase 3 (FAD3) introduces a third double bond to convert linoleic acid into alpha-linolenic acid. In many plants, these desaturation steps occur while the fatty acids are esterified to phosphatidylcholine (PC) in the endoplasmic reticulum, after which they can be cleaved and returned to the acyl-CoA pool for use in TAG synthesis.

The metabolic flux towards alpha-linolenoyl-CoA is thus critically dependent on the expression levels and activities of the FAD2 and FAD3 desaturases. The regulation of the genes encoding these enzymes is a key factor in determining the final ratio of oleic, linoleic, and alpha-linolenic acids within a cell, thereby controlling the availability of alpha-linolenoyl-CoA for the final DGAT-catalyzed step in the synthesis of this compound.

Regulatory Networks Governing Specific Triglyceride Biosynthesis

The precise assembly of a specific TAG molecule like this compound is not a random event but is controlled at multiple levels. These regulatory networks ensure that the correct fatty acyl-CoAs are synthesized and incorporated into the glycerol backbone in the correct sequence. This control involves the regulation of gene expression for the necessary enzymes, post-translational modifications that can activate or deactivate these enzymes, and metabolic feedback from intermediates within the pathway.

The specific fatty acid composition of the final TAG molecule is largely determined by the substrate selectivity of the acyltransferase isoforms that are expressed. nih.gov DGAT1 and DGAT2, for example, are the major enzymes for the final step of TAG synthesis but can exhibit different affinities for various fatty acyl-CoA substrates. nih.govplos.org The differential expression of these isoforms, which can be tissue-specific or developmentally regulated, is a critical factor in determining whether oleoyl-CoA or alpha-linolenoyl-CoA is added at the final step. plos.org

Epigenetic mechanisms, including DNA methylation and histone modifications, add another layer of regulation. numberanalytics.comoup.com These heritable changes occur without altering the DNA sequence and can modulate gene expression by affecting chromatin structure. numberanalytics.comnumberanalytics.com For example, histone modifications can make genes more or less accessible to transcription factors, thereby influencing the rate of synthesis of key enzymes in lipid metabolism. oup.comscienceopen.com Studies have shown that the genes involved in cholesterol biosynthesis are under epigenetic control, and similar mechanisms are believed to regulate TAG synthesis pathways. nih.gov This epigenetic control can be influenced by environmental and metabolic cues, allowing for adaptive regulation of lipid synthesis. numberanalytics.com

| Transcription Factor | Target Genes/Process | Organism/System |

| WRINKLED1 (WRI1) | Genes involved in fatty acid synthesis and glycolysis | Plants |

| C/EBPα | DGAT1, DGAT2, and other adipogenic genes | Mammals |

| PPARγ | DGAT1, DGAT2, and genes for fatty acid uptake and storage | Mammals |

| SREBP-1c | Genes for fatty acid and triglyceride synthesis | Mammals |

Following protein synthesis, the activity of biosynthetic enzymes can be rapidly modulated through post-translational modifications (PTMs). wikipedia.orgthermofisher.com These covalent changes can alter an enzyme's catalytic activity, stability, or subcellular localization. researchgate.net Common PTMs involved in regulating lipid metabolism include phosphorylation and ubiquitination. thermofisher.com

Phosphorylation, the addition of a phosphate (B84403) group by a kinase, is a reversible switch that can activate or inactivate an enzyme. wikipedia.org For example, the activity of DGAT enzymes can be regulated by phosphorylation. aocs.org In response to hormonal signals, kinases can phosphorylate DGAT, altering its activity and thus the rate of TAG synthesis. nih.govyoutube.com This allows the cell to quickly adjust lipid production based on its energy status. Conversely, phosphatases remove these phosphate groups to reverse the effect. youtube.com

Ubiquitination involves the attachment of a small protein called ubiquitin to a target enzyme, which often marks it for degradation by the proteasome. This process provides a mechanism to control the abundance of key enzymes in the TAG synthesis pathway, ensuring their levels are appropriate for the cell's metabolic needs. By regulating the degradation rate of acyltransferases, the cell can exert long-term control over its capacity to produce specific triglycerides.

| Modification | Enzyme Family | Effect on Enzyme |

| Phosphorylation | Kinases / Phosphatases | Can activate or inhibit enzyme activity, affecting reaction rates. aocs.org |

| Ubiquitination | Ubiquitin Ligases | Targets the enzyme for degradation, controlling its cellular concentration. |

| Acetylation | Acetyltransferases | Can alter protein stability and enzymatic function. |

| SUMOylation | SUMO Ligases | Can affect protein localization and protein-protein interactions. |

The biosynthesis pathway of this compound is also subject to immediate regulation through allosteric control and feedback inhibition. wikipedia.org Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. wikipedia.org

Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. pnas.org In the context of TAG synthesis, the accumulation of specific long-chain acyl-CoAs, such as oleoyl-CoA or α-linolenoyl-CoA, can inhibit the activity of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo fatty acid synthesis. youtube.comnih.gov This ensures that the cell does not overproduce fatty acids when they are not being efficiently incorporated into complex lipids. nih.govusm.edu This feedback mechanism is crucial for maintaining homeostasis and preventing the buildup of potentially toxic lipid intermediates. nih.gov The availability of substrates for the final acylation step, namely diacylglycerol and the specific acyl-CoA pool, can also allosterically influence the activity of DGAT, thereby controlling the final composition of the synthesized TAG. researchgate.net

| Regulatory Molecule | Enzyme Targeted | Type of Regulation |

| Citrate | Acetyl-CoA Carboxylase (ACCase) | Allosteric Activation youtube.com |

| Long-chain Acyl-CoAs (e.g., Oleoyl-CoA) | Acetyl-CoA Carboxylase (ACCase) | Feedback Inhibition pnas.org |

| AMP | AMP-activated Protein Kinase (AMPK) | Allosteric Activation (leading to phosphorylation and inhibition of ACCase) youtube.com |

| Diacylglycerol (DAG) | Diacylglycerol Acyltransferase (DGAT) | Substrate Availability |

Methodologies for Tracing Biosynthetic Routes (e.g., Stable Isotope Labeling)

Stable isotope labeling has become a gold-standard method for elucidating metabolic pathways, including the biosynthesis of specific lipids like this compound. bioscientifica.comnih.gov This technique uses non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), to "label" precursor molecules. longdom.orgnih.gov These labeled precursors are then introduced into a biological system, such as cell cultures or whole organisms. isotope.com

To trace the synthesis of this compound, researchers could administer a combination of labeled precursors. For example, ¹³C-labeled glycerol could be used to track the glycerol backbone, while ¹³C-labeled oleic acid and ¹³C-labeled alpha-linolenic acid could be used to follow the incorporation of the specific fatty acids. bioscientifica.combiorxiv.org

After a designated period, lipids are extracted from the system and analyzed using high-sensitivity analytical techniques, primarily mass spectrometry (MS) coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.netportlandpress.com The mass spectrometer can distinguish between molecules that have incorporated the heavier stable isotopes and those that have not. By tracking the appearance of the isotopic label in various intermediates and the final TAG product, researchers can map the flow of metabolites through the pathway. nih.gov This methodology allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules, providing quantitative information on metabolic fluxes and confirming the precise assembly of the target lipid. biorxiv.orgnih.govbioscientifica.com

| Isotope | Labeled Precursor | Analytical Technique | Information Gained |

| Carbon-13 (¹³C) | [¹³C]-Glucose | GC-MS, LC-MS | Traces de novo synthesis of both glycerol backbone and fatty acids. biorxiv.org |

| Carbon-13 (¹³C) | [¹³C]-Glycerol | GC-MS, LC-MS | Tracks the incorporation and source of the glycerol backbone. bioscientifica.com |

| Carbon-13 (¹³C) | [¹³C]-Oleic Acid | GC-MS, LC-MS | Confirms the direct incorporation of oleic acid into the TAG molecule. isotope.com |

| Deuterium (²H) | Heavy Water (²H₂O) | GC-MS, IRMS | Measures de novo fatty acid synthesis rates. bioscientifica.com |

Catabolism, Metabolism, and Turnover of Glycerol 1,2 Dioleate 3 Alpha Linolenate

Enzymatic Hydrolysis and Degradation Pathways

The breakdown, or lipolysis, of Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate is initiated by the action of various lipases. These enzymes exhibit specificity for different positions on the glycerol molecule, dictating the sequence and products of hydrolysis. This process occurs in extracellular environments, within the cell's cytoplasm, and in specialized organelles like lysosomes.

Lipoprotein lipase (B570770) (LPL) is a critical enzyme situated on the endothelial surface of capillaries, primarily in adipose tissue and muscle. nih.gove-enm.org It is responsible for hydrolyzing triglycerides circulating in the bloodstream as part of chylomicrons and very-low-density lipoproteins (VLDL). nih.govnih.gov LPL exhibits strong regiospecificity, preferentially cleaving ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. researchgate.netmdpi.com

In the case of Glycerol 1,2-dioleate 3-alpha-linolenate, LPL would act on the outer positions first. This means the alpha-linolenic acid at the sn-3 position and one of the oleic acid molecules at the sn-1 position would be the initial targets for hydrolysis. The resulting products would be two free fatty acids (one oleic acid and one alpha-linolenic acid) and a 2-oleoyl-glycerol (a monoglyceride). The released fatty acids can then be taken up by adjacent cells for energy or storage. wikipedia.org

Once stored within the lipid droplets of cells, such as adipocytes, the mobilization of fatty acids from this compound is a sequential process mediated by intracellular lipases. This cascade is tightly regulated by hormones like insulin (B600854) and catecholamines (e.g., epinephrine). youtube.comyoutube.com

Adipose Triglyceride Lipase (ATGL): This enzyme catalyzes the first and rate-limiting step of intracellular lipolysis. youtube.comresearchgate.net ATGL hydrolyzes the first ester bond of the triglyceride, producing a diacylglycerol and a free fatty acid. researchgate.net ATGL shows a preference for hydrolyzing triglycerides over other lipids and is crucial for initiating the breakdown of stored fats. nih.govnih.gov Deficiency in ATGL leads to a significant reduction in triglyceride hydrolysis. nih.gov

Hormone-Sensitive Lipase (HSL): Following the action of ATGL, HSL acts primarily on the newly formed diacylglycerol, cleaving another fatty acid to produce a monoacylglycerol. youtube.comnih.gov While HSL can act on triglycerides, its main role in the lipolytic cascade is the hydrolysis of diacylglycerols. nih.govnih.gov HSL activity is stimulated by hormones via a cAMP-mediated pathway, leading to its translocation from the cytoplasm to the lipid droplet surface. youtube.comnih.gov

The final step, the hydrolysis of the monoacylglycerol into glycerol and the last fatty acid, is carried out by monoglyceride lipase (MGL). wikipedia.orgyoutube.com This sequential action ensures a controlled release of fatty acids to meet the body's energy demands. researchgate.net

| Lipase | Location | Primary Substrate | Action on this compound |

|---|---|---|---|

| Lipoprotein Lipase (LPL) | Capillary Endothelium | Triglycerides in Lipoproteins | Hydrolyzes alpha-linolenic acid (sn-3) and one oleic acid (sn-1) |

| Adipose Triglyceride Lipase (ATGL) | Intracellular (Cytoplasm/Lipid Droplet) | Triglycerides | Initiates hydrolysis, releasing one fatty acid to form a diacylglycerol |

| Hormone-Sensitive Lipase (HSL) | Intracellular (Cytoplasm/Lipid Droplet) | Diacylglycerols | Hydrolyzes the diacylglycerol product from ATGL action |

| Lysosomal Acid Lipase (LAL) | Intracellular (Lysosomes) | Triglycerides and Cholesteryl Esters | Degrades the entire molecule into glycerol and free fatty acids |

Lysosomal Acid Lipase (LAL) is an essential hydrolase that functions within the acidic environment of the lysosome. nih.govahajournals.org It is responsible for breaking down triglycerides and cholesteryl esters that are delivered to the lysosome through endocytosis of lipoproteins. nih.govmdpi.com Unlike the cytoplasmic lipases, LAL's role is not primarily in mobilizing stored energy in response to hormonal signals, but rather in the degradation and recycling of lipids taken up from outside the cell. ahajournals.org

When a lipoprotein containing this compound is internalized by a cell, it is trafficked to the lysosome. Here, LAL completely hydrolyzes the triglyceride into its constituent parts: a glycerol molecule, two oleic acid molecules, and one alpha-linolenic acid molecule. nih.gov The released fatty acids can then be transported out of the lysosome to be used for energy production or re-esterification into new lipids. ahajournals.org A deficiency in LAL activity leads to the accumulation of triglycerides and cholesteryl esters within lysosomes, a condition known as LAL deficiency. ahajournals.orgmdpi.comnih.gov

Recycling and Re-esterification of Released Fatty Acids

Following hydrolysis, the liberated oleic and alpha-linolenic acids are not exclusively destined for immediate energy production through beta-oxidation. A significant portion of these fatty acids can be recycled and re-esterified to form new complex lipids, including triglycerides and phospholipids (B1166683). This process is crucial for lipid homeostasis, allowing cells to remodel their lipid stores and membranes. The uptake of fatty acids into the cell is a regulated process involving membrane proteins and is driven by their rapid intracellular esterification. nih.govnih.govbiologists.com

Once released from this compound and taken up by a cell, oleic acid has several potential metabolic fates:

Re-esterification: Oleic acid is readily incorporated into new triglycerides for storage within lipid droplets. nih.govrsc.org This process is particularly active in adipocytes and hepatocytes. It can also be esterified into phospholipids, which are essential components of cellular membranes. nih.gov Studies show that oleic acid supplementation stimulates triglyceride synthesis. nih.govfrontiersin.org

Beta-oxidation: Oleic acid can be transported into the mitochondria and broken down through beta-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle to generate ATP, providing energy for the cell.

Synthesis of Other Lipids: Oleic acid can serve as a precursor for the synthesis of other lipid molecules.

The channeling of oleic acid towards storage in triglycerides is considered a protective mechanism, preventing the potential toxicity that can arise from an excess of free fatty acids in the cell. frontiersin.org

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, follows a distinct set of metabolic pathways after its release:

Beta-oxidation: A significant portion of dietary ALA is oxidized to provide energy. dpointernational.com Some estimates suggest this is the major metabolic fate of ALA. dpointernational.com

Incorporation into Lipids: Like oleic acid, ALA can be incorporated into cellular lipid pools, particularly triglycerides and membrane phospholipids. mdpi.com

Conversion to Long-Chain Omega-3 Fatty Acids: A crucial, though quantitatively limited, fate of ALA is its conversion into longer-chain, more unsaturated omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). dpointernational.commdpi.comreactome.org This conversion pathway involves a series of desaturation and elongation reactions. reactome.orgresearchgate.net The efficiency of this conversion is relatively low in humans, with estimates of around 5-20% for EPA and less than 1-9% for DHA. dpointernational.comresearchgate.net This conversion is also influenced by factors such as gender, with women showing a greater conversion rate than men. researchgate.net

| Fatty Acid | Primary Metabolic Fates | Key Functions |

|---|---|---|

| Oleic Acid | Re-esterification into triglycerides and phospholipids; Beta-oxidation for energy | Energy storage, membrane structure |

| Alpha-Linolenic Acid | Beta-oxidation for energy; Conversion to EPA and DHA; Incorporation into lipids | Energy source, precursor to anti-inflammatory molecules (EPA/DHA) |

Incorporation and Interconversion with Other Lipid Classes

Upon hydrolysis, the components of this compound—glycerol, two molecules of oleic acid, and one molecule of alpha-linolenic acid—are readily incorporated into other lipid classes, highlighting the dynamic nature of lipid metabolism.

The diacylglycerol (DAG) backbone and the released fatty acids from this compound are key substrates for the synthesis of phospholipids, essential components of all cellular membranes. The primary mechanism for this is through the Kennedy pathway, where DAG is combined with a head group, such as phosphocholine (B91661) or phosphoethanolamine, to form phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), respectively. nih.gov

Specifically, the 1,2-dioleoyl-glycerol moiety resulting from the action of lipases can be directly utilized by cholinephosphotransferase or ethanolaminephosphotransferase for the synthesis of PC and PE. nih.gov Alternatively, the released oleic and alpha-linolenic acids are first activated to their acyl-CoA derivatives. These can then be used to acylate glycerol-3-phosphate to form phosphatidic acid, a precursor for various phospholipids. nih.gov

The incorporation of alpha-linolenic acid into phospholipids is of particular biological significance. While both oleic acid and alpha-linolenic acid are incorporated into membrane phospholipids, the presence of the polyunsaturated alpha-linolenic acid can significantly influence membrane fluidity and the function of membrane-bound proteins.

Table 1: Key Enzymes in the Incorporation of this compound Components into Phospholipids

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Diacylglycerol Acyltransferase (DGAT) | Diacylglycerol, Acyl-CoA | Triacylglycerol | Endoplasmic Reticulum |

| Cholinephosphotransferase | Diacylglycerol, CDP-Choline | Phosphatidylcholine | Endoplasmic Reticulum |

| Ethanolaminephosphotransferase | Diacylglycerol, CDP-Ethanolamine | Phosphatidylethanolamine | Endoplasmic Reticulum |

| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid | Endoplasmic Reticulum, Mitochondria |

| 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) | Lysophosphatidic acid, Acyl-CoA | Phosphatidic acid | Endoplasmic Reticulum |

This table provides a summary of the primary enzymes involved in the synthesis of phospholipids from the breakdown products of triacylglycerols.

The fatty acids released from the hydrolysis of this compound, namely oleic acid and alpha-linolenic acid, can be esterified to cholesterol to form cholesteryl esters. This process is crucial for cholesterol storage and transport. Two main enzymes are responsible for this esterification:

Acyl-CoA:cholesterol acyltransferase (ACAT) : This intracellular enzyme, located primarily in the endoplasmic reticulum, catalyzes the esterification of cholesterol with fatty acyl-CoAs. researchgate.netnih.gov Both oleoyl-CoA and alpha-linolenoyl-CoA can serve as substrates for ACAT. researchgate.net The resulting cholesteryl esters are then stored in cytoplasmic lipid droplets. nih.gov

Lecithin:cholesterol acyltransferase (LCAT) : This enzyme is found in the plasma and is associated with high-density lipoproteins (HDL). LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol. researchgate.net While LCAT has a preference for linoleic acid, it can also utilize other fatty acids, including oleic and alpha-linolenic acid, that are present in circulating phospholipids. researchgate.net

The formation of cholesteryl esters from the fatty acids derived from this compound is a key mechanism for preventing the accumulation of toxic free fatty acids and free cholesterol within cells.

Intracellular Trafficking and Distribution in Model Systems

The movement of this compound and its metabolic products within the cell is a highly regulated process involving specific uptake mechanisms and distribution to various subcellular compartments.

As a large, hydrophobic molecule, this compound does not freely diffuse across the cell membrane. Its uptake is primarily mediated by the action of lipoprotein lipase (LPL) on circulating lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL), which transport dietary and endogenously synthesized triacylglycerols. basicmedicalkey.com LPL, located on the surface of capillary endothelial cells, hydrolyzes the triacylglycerol, releasing fatty acids and monoacylglycerols that can then be taken up by adjacent cells. basicmedicalkey.com

Once inside the cell, the fatty acids can be re-esterified back into triacylglycerols. Recent studies have also highlighted the role of specific fatty acid transport proteins in facilitating the uptake of long-chain fatty acids across the plasma membrane.

Following uptake and re-esterification, this compound is primarily stored in lipid droplets . nih.gov These dynamic organelles serve as the main site for neutral lipid storage and are composed of a core of triacylglycerols and cholesteryl esters surrounded by a phospholipid monolayer and associated proteins. nih.govresearchgate.net

The movement of lipids from the endoplasmic reticulum, the site of triacylglycerol synthesis, to lipid droplets is a complex process that is not yet fully understood. From the lipid droplets, the stored triacylglycerols can be mobilized through the action of intracellular lipases, such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL). nih.govresearchgate.net The released fatty acids can then be transported to mitochondria for β-oxidation to generate energy or used as substrates for the synthesis of other lipids. nih.gov

The trafficking of the constituent fatty acids, oleic acid and alpha-linolenic acid, to different organelles will influence their metabolic fate. For instance, fatty acids destined for energy production are transported to the mitochondria, while those intended for membrane synthesis are directed to the endoplasmic reticulum.

Table 2: Subcellular Distribution and Function of this compound and its Metabolites

| Subcellular Compartment | Associated Molecules | Primary Function(s) |

| Lipid Droplets | This compound, Cholesteryl Esters | Storage of neutral lipids |

| Endoplasmic Reticulum | Diacylglycerols, Phospholipids, Acyl-CoAs | Synthesis of triacylglycerols, phospholipids, and cholesteryl esters |

| Mitochondria | Fatty Acyl-CoAs | β-oxidation of fatty acids for energy production |

| Plasma Membrane | Phospholipids, Cholesterol | Structural integrity, signaling |

This table outlines the primary locations and roles of this compound and its metabolic derivatives within a typical eukaryotic cell.

Biological Roles and Functional Implications in Experimental Models

Contributions to Lipid Droplet Formation and Dynamics in Cellular Research Models

Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate, as a triacylglycerol (TAG), is a fundamental component in the formation and dynamics of lipid droplets (LDs). dntb.gov.uawikipedia.org LDs are cellular organelles essential for the storage of neutral lipids, serving as hubs for energy and lipid homeostasis. dntb.gov.uanih.gov The biogenesis of LDs originates in the endoplasmic reticulum (ER), where enzymes such as diacylglycerol acyltransferases (DGATs) synthesize TAGs. nih.govnih.gov These newly synthesized neutral lipids, including Glycerol 1,2-dioleate 3-alpha-linolenate, accumulate between the leaflets of the ER membrane, forming a lens-like structure. nih.govresearchgate.net

As more TAGs are synthesized and coalesce, this lens expands, causing the ER membrane to deform and eventually bud off into the cytoplasm as a nascent LD. researchgate.netoup.com This process is governed by specific proteins and the lipid composition of the ER membrane. nih.gov The resulting LD consists of a hydrophobic core of neutral lipids, like this compound, enclosed by a phospholipid monolayer decorated with various proteins, such as those from the perilipin family. wikipedia.orgnih.gov

The specific fatty acid composition of the TAGs within the LD core can influence the droplet's properties. For instance, the ratio of different TAGs can affect the recruitment of specific proteins to the LD surface, thereby modulating LD growth, interaction with other organelles, and lipolysis. rupress.org While specific studies on this compound are limited, the presence of both monounsaturated (oleate) and polyunsaturated (alpha-linolenate) fatty acids suggests it contributes to a fluid lipid core, which can impact the accessibility of lipases and the mobilization of fatty acids upon metabolic demand. The size and number of lipid droplets within a cell, which can be influenced by the types of fatty acids available for TAG synthesis, are critical indicators of the cell's metabolic state. nih.gov

Precursor Function for Bioactive Lipid Mediators

This compound serves as a storage form for fatty acids that can be released to generate potent bioactive lipid mediators.

The alpha-linolenate (ALA) component at the sn-3 position is an essential omega-3 fatty acid that serves as a precursor for the synthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). examine.commdpi.comoregonstate.edu This conversion occurs through a series of desaturation and elongation reactions catalyzed by enzymes in the endoplasmic reticulum. mdpi.com EPA and DHA are, in turn, the parent compounds for a range of bioactive lipid mediators, including eicosanoids (like prostaglandins (B1171923) and leukotrienes) and docosanoids (like resolvins and protectins), which play critical roles in modulating inflammation and immune responses. mdpi.comnih.gov

Research in experimental models has shown that the conversion of ALA to EPA and DHA is relatively limited in humans. examine.commdpi.com The efficiency of this pathway is influenced by several factors, including genetics, sex (premenopausal women show higher conversion rates), and dietary composition, particularly the ratio of omega-6 to omega-3 fatty acids. examine.comoregonstate.edu Linoleic acid, an omega-6 fatty acid, competes with ALA for the same desaturase and elongase enzymes, meaning a high intake of omega-6 can reduce the conversion of ALA to EPA and DHA. examine.commdpi.com

| Product | Estimated Conversion Rate from ALA | Key Influencing Factors | Reference |

|---|---|---|---|

| Eicosapentaenoic Acid (EPA) | <8% to 21% |

| examine.com, oregonstate.edu |

| Docosahexaenoic Acid (DHA) | <4% to 9% |

The hydrolysis of this compound by lipases is a key mechanism for generating diacylglycerol (DAG) signaling molecules. nih.govnih.gov Lipases such as adipose triglyceride lipase (B570770) (ATGL) or hormone-sensitive lipase (HSL) can cleave a fatty acid from the TAG backbone. nih.gov Depending on the lipase's specificity, hydrolysis at the sn-3 position would release alpha-linolenic acid and the signaling molecule 1,2-dioleoyl-rac-glycerol (B53251).

This specific DAG isomer, containing two oleic acid chains, is a potent second messenger. nih.gov It remains within the cell membrane where it can activate various downstream signaling pathways. nih.govyoutube.com The generation of DAG from TAG stores is a critical step in signal transduction, linking lipid metabolism to cellular regulation. nih.gov

Modulation of Intracellular Signaling Pathways in Cell Lines

The generation of 1,2-dioleoyl-rac-glycerol from this compound directly implicates this TAG in the modulation of intracellular signaling pathways, most notably those involving Protein Kinase C (PKC). nih.gov DAG is a physiological activator of PKC isoforms. youtube.comcreative-proteomics.com Upon generation, DAG in the plasma membrane recruits PKC from the cytosol and activates it. nih.gov

Activated PKC is a serine/threonine kinase that phosphorylates a wide array of substrate proteins, leading to diverse cellular responses including cell proliferation, differentiation, and apoptosis. nih.gov For example, aberrant DAG accumulation and PKC activation in certain cell types have been linked to the impairment of insulin (B600854) signaling pathways, contributing to insulin resistance in experimental models. nih.govnih.gov The specific structure of the DAG molecule, including the nature of its fatty acyl chains, can influence the magnitude and duration of PKC activation and potentially the specific isoforms that are activated.

Impact on Gene Expression Profiles Related to Lipid Metabolism and Homeostasis in Model Organisms

The metabolic fate of this compound and its constituent fatty acids can significantly impact gene expression profiles related to lipid metabolism. Fatty acids and their derivatives can act as signaling molecules that regulate the activity of transcription factors, thereby controlling the expression of genes involved in lipid synthesis, storage, and catabolism. nih.govnih.gov

Key transcription factors in lipid homeostasis, such as Peroxisome Proliferator-Activated Receptors (PPARs), are known to be regulated by fatty acids. nih.gov The oleic and alpha-linolenic acid components of this TAG, once released by lipolysis, can bind to and activate PPARs. For instance, activation of PPAR-α typically upregulates genes involved in fatty acid oxidation, while PPAR-γ is a master regulator of adipogenesis and lipid storage. nih.govresearchgate.net

| Gene Category | Specific Genes (Examples) | Function | Potential Regulation | Reference |

|---|---|---|---|---|

| TAG Synthesis | GPAT, AGPAT, DGAT1, DGAT2 | Enzymes in the Kennedy pathway for TAG assembly. | Expression can be altered by fatty acid availability. | nih.gov, researchgate.net |

| Lipid Droplet Proteins | PLIN1, CIDE-a, FSP27 | Regulate lipid droplet size, fusion, and lipolysis. | Expression is responsive to metabolic state and signaling (e.g., via PPARs). | nih.gov |

| Fatty Acid Oxidation | CPT1, ACOX1 | Key enzymes in mitochondrial and peroxisomal β-oxidation. | Upregulated by PPAR-α activation. | nih.gov, researchgate.net |

| Fatty Acid Desaturation/Elongation | FADS1, FADS2, ELOVL | Enzymes for converting ALA to EPA and DHA. | Expression influenced by substrate availability and hormonal signals. | mdpi.com |

Investigations in Specific In Vitro Cellular Models

In vitro studies using cultured cells provide a controlled environment to dissect the molecular mechanisms through which the constituent fatty acids of this compound exert their effects. These models are crucial for understanding their direct influence on cell differentiation, lipid handling, and inflammatory responses.

The process of adipogenesis, or the differentiation of preadipocytes into mature fat-storing adipocytes, is tightly regulated by a cascade of transcription factors. The fatty acid components of this compound have demonstrated different regulatory roles in this process, primarily studied in the 3T3-L1 preadipocyte cell line.

Table 1: Effects of Oleic Acid and Alpha-linolenic Acid on Adipocyte Differentiation Markers in 3T3-L1 Cells

| Fatty Acid | Key Transcription Factor | Effect on Expression | Outcome |

|---|---|---|---|

| Oleic Acid | PPARγ | Increased | Promotes Adipogenesis |

| Oleic Acid | C/EBPα | Increased | Promotes Adipogenesis |

| Alpha-linolenic Acid | PPARγ | Decreased | Inhibits Adipogenesis |

| Alpha-linolenic Acid | C/EBPα | Decreased | Inhibits Adipogenesis |

Hepatic steatosis, the accumulation of fat in liver cells (hepatocytes), is a key feature of metabolic disease. In vitro models, often using cell lines like HepG2, are used to study the direct effects of fatty acids on lipid accumulation in the liver.

Oleic acid is commonly used to induce an in vitro model of steatosis, as it reliably leads to the formation of lipid droplets within hepatocytes. nih.gov This lipid accumulation is associated with changes in the expression of genes involved in lipogenesis. For instance, while oleic acid treatment can lead to fat accumulation, some studies show it can paradoxically decrease the expression of key lipogenic regulators like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN), suggesting that the primary mechanism of accumulation is through increased uptake of external fatty acids rather than de novo synthesis. nih.govnih.gov

Conversely, alpha-linolenic acid is suggested to have a protective role. It has been shown to suppress the biosynthesis of cholesterol and triacylglycerol by down-regulating the expression of SREBP-1c and SREBP-2. nih.gov By inhibiting these pathways, ALA may counteract the lipid-accumulating effects of oleic acid in hepatocytes. nih.gov

Macrophages play a critical role in the inflammation associated with metabolic diseases. Their metabolism and inflammatory state are heavily influenced by the surrounding lipid environment.

Table 2: Effects of Alpha-linolenic Acid on Inflammatory Markers in Macrophage Models

| Cell Line | Stimulus | Cytokine/Mediator | Effect of ALA Treatment |

|---|---|---|---|

| THP-1 | LPS | TNF-α | Decreased Production |

| THP-1 | LPS | IL-6 | Decreased Production |

| THP-1 | LPS | IL-1β | Decreased Production |

| RAW264.7 | LPS | Nitric Oxide (NO) | Decreased Production |

| RAW264.7 | LPS | iNOS Expression | Decreased |

| RAW264.7 | LPS | COX-2 Expression | Decreased |

Functional Research in Non-Human In Vivo Models

Animal models, particularly rodents, provide a systemic context to understand how the constituent fatty acids of this compound influence whole-body metabolism, energy storage, and tissue structure.

Alpha-linolenic acid has been shown to be effective in lowering plasma cholesterol and triglycerides. nih.govmdpi.com Diets with a low ratio of linoleic acid to alpha-linolenic acid have been associated with reduced body weight, a smaller liver index, and lower plasma triglyceride levels in mice fed a high-fat diet. mdpi.com Furthermore, both oleic and alpha-linolenic acids have been shown to rescue obese mice from insulin resistance, partly by reducing tissue inflammation and decreasing macrophage infiltration. oup.com

Table 3: Comparative Effects of Dietary Oleic Acid and Alpha-linolenic Acid on Plasma Lipids in Rodent Models

| Fatty Acid | Total Cholesterol | LDL-Cholesterol | Triglycerides |

|---|---|---|---|

| Oleic Acid | Lowered | Lowered | Variable |

| Alpha-linolenic Acid | Lowered | Lowered | Lowered |

Adipose tissue is a dynamic organ that remodels in response to nutritional cues. This involves changes in adipocyte size, inflammation, and the expression of metabolic genes.

In mice fed high-fat diets, a diet enriched with oleic acid was associated with lower body fat accumulation compared to a stearic acid-rich diet and was linked to the upregulation of thermogenesis. nih.govmdpi.com Supplementing a normal diet with high-oleic peanuts led to reduced body weight and peri-gonadal adipose-to-body weight ratio in mice. researchgate.net This was associated with changes in the expression of genes involved in lipolysis and lipogenesis within the adipose tissue. researchgate.net

Investigations into its Modulatory Effects on Inflammatory Responses in Animal Models (e.g., through n-3 fatty acid contribution)

The inflammatory response is a complex biological process critical for host defense. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The lipid composition of cellular membranes, which can be influenced by dietary intake of fatty acids, plays a significant role in modulating inflammatory pathways. This compound, as a triglyceride containing the n-3 polyunsaturated fatty acid (PUFA) alpha-linolenic acid (ALA), is investigated for its potential anti-inflammatory properties primarily through the contribution of its ALA component.

Preclinical studies in animal models have demonstrated that dietary ALA can exert notable anti-inflammatory effects. nih.govcommunicatiekliniek.be The primary mechanism is believed to be the competitive metabolism of ALA with n-6 PUFAs, such as linoleic acid. This competition shifts the balance of eicosanoid production from pro-inflammatory prostaglandins and leukotrienes, derived from the n-6 fatty acid arachidonic acid, towards less inflammatory or anti-inflammatory mediators. nih.gov Furthermore, ALA can be endogenously, albeit inefficiently, converted to the long-chain n-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are precursors to potent anti-inflammatory lipid mediators known as resolvins and protectins. nih.govmdpi.com

In a mouse model of colonic inflammation, administration of a low dose of ALA was shown to significantly ameliorate clinical manifestations, body weight loss, and histological damage. nih.gov This protective effect was associated with the modulation of T-helper (Th) cell pathways, specifically through the Th1/Th2/Th17 axis. nih.gov Research in hypercholesterolemic subjects has also shown that diets enriched with ALA can decrease markers of vascular inflammation and endothelial activation. researchgate.net Specifically, an ALA-rich diet led to significant reductions in C-reactive protein (CRP), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are key molecules in the inflammatory process of atherosclerosis. researchgate.net These findings suggest that the ALA component of triglycerides like this compound can contribute to a systemic anti-inflammatory effect.

The table below summarizes findings from preclinical studies on the effects of ALA on key inflammatory markers.

| Model | Key Inflammatory Markers Investigated | Observed Effect of ALA Administration | Reference |

| Mouse Model of Colitis | Interleukin-2 (IL-2), Interleukin-12 (IL-12), Interferon-gamma (IFN-γ), Interleukin-17A (IL-17A) | Recovery of cytokine levels changed by inflammation-inducing agents. | nih.gov |

| Hypercholesterolemic Humans (Clinical Study) | C-reactive protein (CRP), Vascular cell adhesion molecule-1 (VCAM-1), E-selectin, Intercellular Adhesion Molecule-1 (ICAM-1) | Significant decrease in CRP, VCAM-1, E-selectin, and ICAM-1. | researchgate.net |

| Rat Model of Hypertension | C-reactive protein (CRP) | Reduction in the inflammation marker CRP. | mdpi.com |

| Mouse Model (High-Fat Diet) | Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Monocyte chemoattractant protein-1 (MCP-1) | Reduction in serum levels of pro-inflammatory cytokines. | fapesp.br |

Studies on its Impact on Specific Organ Lipid Accumulation in Preclinical Models

Ectopic lipid accumulation, particularly in the liver (hepatic steatosis), is a hallmark of metabolic dysfunction and is closely associated with conditions like non-alcoholic fatty liver disease (NAFLD). The fatty acid composition of dietary triglycerides can significantly influence lipid deposition in various organs. The presence of alpha-linolenic acid in this compound suggests a potential role in modulating organ lipid accumulation, which has been explored in several preclinical models.

Studies utilizing animal models have consistently shown that dietary supplementation with ALA is effective in preventing or mitigating hepatic steatosis. nih.govresearchgate.netnih.gov In mice fed a high-fat diet, ALA supplementation was found to reduce the accumulation of fat in the liver, improve glucose tolerance, and decrease insulin resistance. nih.govresearchgate.net The mechanisms underlying this effect are multifaceted, involving the modulation of genes related to fatty acid synthesis, oxidation, and transport.

One study demonstrated that ALA-rich flaxseed oil effectively attenuated ethanol-induced hepatic lipid accumulation in mice. researchgate.net The protective effect was associated with the normalization of lipid metabolism in both adipose tissue and the liver. Specifically, the flaxseed oil diet counteracted alcohol-induced increases in hepatic fatty acid uptake and triglyceride synthesis. researchgate.net Another study investigating a high-fat diet model in Wistar rats found that oils rich in ALA reduced visceral fat weight and weight gain, and ameliorated hepatic steatosis. nih.gov This was accompanied by a decrease in the pro-inflammatory cytokine IL-6 and an increase in the anti-inflammatory cytokine IL-10, suggesting a link between reduced inflammation and decreased lipid accumulation. nih.gov These findings indicate that triglycerides containing ALA, such as this compound, could play a beneficial role in managing conditions characterized by excessive lipid deposition in the liver.

The following table details the results from preclinical studies on the impact of ALA on organ lipid accumulation.

| Model | Organ of Focus | Key Parameters Measured | Observed Effect of ALA Administration | Reference |

| Mice on High-Fat Diet | Liver | Hepatic steatosis, Liver fat concentration, Glucose tolerance, Insulin resistance | Reduced hepatic steatosis and modified fat concentration; Improved glucose tolerance and reduced insulin resistance. | nih.govresearchgate.net |

| Wistar Rats on High-Fat Diet | Liver, Visceral Adipose Tissue | Liver histology, Visceral fat weight, Weight gain | Reduced hepatic steatosis; Decreased visceral fat weight and overall weight gain. | nih.gov |

| Mice with Alcoholic Liver Disease | Liver, Adipose Tissue | Hepatic lipid accumulation, Adipose tissue lipolysis, Hepatic fatty acid uptake and synthesis | Attenuated ethanol-induced hepatic lipid accumulation; Normalized lipid metabolism in the adipose tissue-liver axis. | researchgate.net |

Advanced Analytical Methodologies for Glycerol 1,2 Dioleate 3 Alpha Linolenate

High-Resolution Chromatographic Separation Techniques

Chromatography is a fundamental tool for the isolation of Glycerol (B35011) 1,2-dioleate 3-alpha-linolenate from intricate mixtures of lipids. The choice of chromatographic technique is pivotal for achieving the requisite resolution to separate isomeric and isobaric species.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of TAGs. For the analysis of Glycerol 1,2-dioleate 3-alpha-linolenate and its isomers, reversed-phase HPLC (RP-HPLC) is commonly employed. In RP-HPLC, the separation is based on the hydrophobicity of the molecules. The retention of TAGs is influenced by their equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds.

A novel HPLC-ESI-Q-ToF approach has been developed for the determination of fatty acids and acylglycerols. This method utilizes a reversed-phase column and a polar gradient ranging from methanol (B129727)/water to methanol/isopropanol with post-column addition of ammonium (B1175870) acetate (B1210297) to facilitate electrospray ionization. uva.nl This setup allows for the effective separation of non-polar triglycerides. uva.nl

The following table summarizes typical parameters for the RP-HPLC separation of triacylglycerols:

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol/Acetone | Allows for the elution of a wide range of TAGs with varying polarities. |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) | ELSD provides universal detection for non-volatile analytes, while MS offers structural information. |

Gas Chromatography (GC) is the gold standard for the detailed analysis of the fatty acid composition of triacylglycerols like this compound. This analysis is performed after the hydrolysis of the triglyceride into its constituent fatty acids and glycerol, followed by the derivatization of the fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs).

The process involves:

Hydrolysis (Saponification): The ester bonds of the triglyceride are cleaved using a strong base (e.g., potassium hydroxide (B78521) in methanol) to yield glycerol and the potassium salts of the fatty acids.

Derivatization (Esterification): The fatty acid salts are then converted into FAMEs using an acid catalyst (e.g., boron trifluoride in methanol).

The resulting FAMEs are then analyzed by GC, most commonly with a flame ionization detector (FID) or a mass spectrometer (MS). The separation of FAMEs on a GC column is based on their boiling points and polarity. The retention times of the individual FAMEs are compared to those of known standards for identification. GC-MS provides definitive identification by comparing the mass spectra of the eluted FAMEs with spectral libraries. researchgate.netjournal-of-agroalimentary.ronih.gov This method allows for the precise quantification of oleic acid and alpha-linolenic acid, confirming the fatty acid composition of the parent triglyceride. researchgate.netjournal-of-agroalimentary.ro

A typical GC-MS method for FAMEs analysis is outlined in the table below:

| Parameter | Typical Value/Condition | Purpose |

| Column | Fused-silica capillary column coated with a polar stationary phase (e.g., cyanopropyl polysiloxane) | Enables separation of FAMEs based on chain length and degree of unsaturation. |

| Carrier Gas | Helium or Hydrogen | Transports the FAMEs through the column. |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100°C) to a higher temperature (e.g., 240°C) | Allows for the sequential elution of FAMEs with different volatilities. |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for unambiguous identification of each FAME. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both LC and GC for the analysis of triglycerides. shimadzu.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com This technique offers several advantages, including faster analysis times, lower consumption of organic solvents, and unique selectivity. shimadzu.comnih.gov

For the separation of this compound and its isomers, capillary SFC with a cyanopropyl-polysiloxane stationary phase has proven effective. nih.gov This method can resolve TAGs with identical acyl carbon numbers and degrees of unsaturation, such as the isomers of oleoyl-linolenoyl-glycerol. nih.gov The resolution of 1,3-dioleoyl-2-alpha-linolenoyl-sn-glycerol has been successfully demonstrated, showcasing the capability of SFC to separate positional isomers. nih.gov

The following table details typical conditions for SFC analysis of triacylglycerols:

| Parameter | Typical Value/Condition | Purpose |

| Mobile Phase | Supercritical Carbon Dioxide with a modifier (e.g., Methanol, Acetonitrile) | The composition of the mobile phase can be tuned to optimize selectivity. |

| Stationary Phase | Cyanopropyl-polysiloxane or Octadecylsilane (C18) | Offers different selectivities for TAG separation. |

| Column Temperature | 40-60°C | Influences the density and solvating power of the supercritical fluid. |

| Pressure | 100-200 bar | Maintains the mobile phase in a supercritical state. |

| Detector | UV Detector, ELSD, or Mass Spectrometer (MS) | Provides detection and structural information for the separated TAGs. |

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the detailed structural analysis and quantification of this compound. When coupled with chromatographic separation, MS provides a wealth of information regarding the molecular weight, fatty acid composition, and positional distribution of fatty acids on the glycerol backbone.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like triglycerides. In ESI-MS, TAGs are typically detected as adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) ions. researchgate.net The resulting mass spectrum provides the molecular weight of the intact triglyceride.

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (LC-IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govnih.gov This technique measures the collision cross-section (CCS) of an ion, which is a characteristic property that can be used to differentiate between isomeric lipids that have the same mass-to-charge ratio. nih.gov For complex mixtures of triglycerides, LC-IM-MS can resolve co-eluting isomers, providing a higher degree of confidence in their identification. nih.gov This is particularly valuable for distinguishing this compound from its isomers.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of triglycerides, including the identification and positional analysis of their fatty acyl chains. In an MS/MS experiment, a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide information about the fatty acid constituents.

The fragmentation of ammoniated TAGs typically involves the neutral loss of a fatty acid as ammonia (B1221849) and the free acid (RCOOH + NH₃). The relative abundance of the resulting diacylglycerol-like fragment ions can be used to distinguish between positional isomers. The loss of a fatty acid from the sn-2 position is generally less favored than from the sn-1 and sn-3 positions. By analyzing the ratios of the fragment ions corresponding to the loss of oleic acid and alpha-linolenic acid, it is possible to determine the position of the alpha-linolenoyl chain.

The table below illustrates the expected major fragment ions in the MS/MS spectrum of the [M+NH₄]⁺ adduct of this compound (OOLn) and its isomer OLO.

| Precursor Ion (m/z) | Fatty Acid Lost | Product Ion (m/z) | Positional Implication |

| [OOLn+NH₄]⁺ | Oleic Acid | [M+NH₄ - C₁₈H₃₄O₂]⁺ | Loss from sn-1 or sn-2 |

| Alpha-Linolenic Acid | [M+NH₄ - C₁₈H₃₀O₂]⁺ | Loss from sn-3 (favored) | |

| [OLO+NH₄]⁺ | Oleic Acid | [M+NH₄ - C₁₈H₃₄O₂]⁺ | Loss from sn-1 or sn-3 (favored) |

| Alpha-Linolenic Acid | [M+NH₄ - C₁₈H₃₀O₂]⁺ | Loss from sn-2 (less favored) |

This differential fragmentation pattern allows for the unambiguous identification of this compound and its distinction from other positional isomers. nih.gov

MALDI-TOF MS in High-Throughput Lipid Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the high-throughput analysis of lipids, including triacylglycerols. This technique allows for the rapid analysis of complex lipid mixtures with minimal sample preparation, making it suitable for large-scale lipid profiling studies. In the context of this compound, MALDI-TOF MS can provide valuable information on its presence and relative abundance in a sample.

The process involves co-crystallizing the lipid extract with a matrix material on a target plate. A laser is then used to irradiate the crystals, leading to the desorption and ionization of the analyte molecules, which are subsequently analyzed based on their mass-to-charge ratio. For triglycerides, this method typically results in the detection of intact molecules, often as sodiated adducts, with limited fragmentation. slideshare.net

Tandem mass spectrometry (MALDI-TOF/TOF) further enhances the analytical capabilities by allowing for the structural elucidation of the detected TAGs. gerli.com Through collision-induced dissociation (CID), specific fragmentation patterns can be generated that help to identify the fatty acid constituents of the molecule. wustl.eduugent.be For this compound, this would involve observing the neutral losses of oleic acid and alpha-linolenic acid, confirming its composition. The high-throughput nature of MALDI-TOF MS makes it a valuable technique in lipidomics for screening large numbers of samples to identify changes in the lipid profile. waters.comgerli.comcreative-proteomics.com

| Feature | Description | Relevance to this compound Analysis |

|---|---|---|

| High Throughput | Enables the rapid analysis of numerous samples. waters.com | Facilitates the screening of its presence across many biological samples. |

| Minimal Fragmentation | Primarily detects intact molecular ions, simplifying spectral interpretation. slideshare.net | Allows for the clear identification of the molecular weight of the intact triglyceride. |

| Tandem MS (TOF/TOF) Capability | Provides detailed structural information through fragmentation analysis. gerli.comwustl.edu | Confirms the fatty acid composition (two oleic acids and one alpha-linolenic acid). |

| High Sensitivity | Capable of detecting low-abundance lipid species. | Enables detection even at low physiological concentrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Characterization

One-dimensional ¹H and ¹³C NMR spectroscopy provides a global view of the molecular structure of this compound. The ¹H NMR spectrum reveals characteristic signals for different proton environments within the molecule. For instance, the protons on the glycerol backbone, the olefinic protons of the unsaturated fatty acid chains, and the terminal methyl protons all resonate at distinct chemical shifts. creative-proteomics.comnih.gov

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. ugent.be The carbonyl carbons of the ester linkages, the carbons of the double bonds, and the carbons of the glycerol moiety each give rise to specific signals. tabaslab.com The chemical shifts of these signals can be used to confirm the presence of oleate (B1233923) and linolenate chains.

| Proton Type | Typical Chemical Shift (ppm) |

|---|---|

| Terminal Methyl Protons (-CH₃) | 0.8 - 1.0 |

| Methylene Protons (-(CH₂)n-) | 1.2 - 1.4 |

| Allylic Protons (-CH₂-CH=) | 1.9 - 2.1 |

| Glycerol Backbone Protons (sn-1, sn-3) | 4.1 - 4.3 |

| Glycerol Backbone Proton (sn-2) | 5.2 - 5.3 |

| Olefinic Protons (-CH=CH-) | 5.3 - 5.4 |

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Terminal Methyl Carbon (-CH₃) | 14.0 - 14.2 |

| Methylene Carbons (-(CH₂)n-) | 22.0 - 34.0 |

| Glycerol Backbone Carbons (sn-1, sn-3) | 62.0 - 63.0 |

| Glycerol Backbone Carbon (sn-2) | 68.0 - 70.0 |

| Olefinic Carbons (-CH=CH-) | 127.0 - 131.0 |

| Carbonyl Carbons (-C=O) | 172.0 - 174.0 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the specific positions of the oleoyl (B10858665) and α-linolenoyl chains on the glycerol backbone of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to trace the connectivity within the fatty acid chains and the glycerol moiety. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum based on the more resolved ¹H spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is particularly powerful for determining the positional isomers of TAGs. It shows correlations between protons and carbons that are two or three bonds apart. mdpi.com By observing the correlation between the glycerol protons and the carbonyl carbons of the fatty acids, the exact esterification pattern can be determined.

Development and Validation of Targeted Lipidomics Assays

Targeted lipidomics aims to accurately quantify a predefined set of lipid species, such as this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common platform for these assays. nih.govshimadzu.com

The development of a targeted assay involves several key steps:

Selection of Precursor and Product Ions : For this compound, the precursor ion would be its molecular ion (or an adduct), and the product ions would be fragments corresponding to the neutral loss of its constituent fatty acids.

Optimization of MS Parameters : This includes optimizing parameters such as collision energy to achieve the most sensitive and specific detection.

Chromatographic Separation : Developing a robust liquid chromatography method to separate the target analyte from other isomeric and isobaric lipids is critical for accurate quantification. nih.gov

Assay Validation : The method must be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.

Advanced Sample Preparation Strategies for Specific Triglyceride Enrichment and Analysis

The quality of lipidomic data is highly dependent on the sample preparation methods used. The goal is to efficiently extract lipids while minimizing degradation and contamination.

Several methods have been developed for the extraction of lipids from various biological samples. The choice of method depends on the sample type and the target lipid class.

Folch and Bligh-Dyer Methods : These are classic liquid-liquid extraction methods that use a mixture of chloroform (B151607) and methanol to extract lipids. slideshare.netgerli.comugent.benih.gov They are widely used and have been shown to be effective for a broad range of lipid classes. nih.gov

Solid-Phase Extraction (SPE) : SPE offers a more selective approach to lipid extraction and can be used to enrich for specific lipid classes, such as triglycerides. researchgate.netnih.govspringernature.com This can be particularly useful for reducing the complexity of the sample matrix before analysis.

Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technique and can be highly selective for nonpolar lipids like triglycerides. eurekaselect.comresearchgate.netnih.govnih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Folch / Bligh & Dyer | Liquid-liquid extraction with chloroform/methanol. ugent.benih.gov | Well-established, good recovery for a broad range of lipids. nih.gov | Use of toxic chlorinated solvents, can be labor-intensive. |

| Solid-Phase Extraction (SPE) | Selective adsorption of lipids onto a solid support. researchgate.netnih.gov | High selectivity, potential for automation. springernature.com | Can be more expensive, method development may be required. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO₂). researchgate.netnih.gov | Environmentally friendly, highly selective for nonpolar lipids. nih.gov | Requires specialized equipment. |

Chromatographic Cleanup and Fractionation for Enhanced Specificity

The accurate quantification and characterization of this compound (OOLn) from complex biological or food matrices necessitate advanced analytical methodologies. Due to the presence of numerous other lipid species with similar physicochemical properties, a multi-step approach involving cleanup and fractionation is essential to remove interfering compounds and enhance analytical specificity. Chromatographic techniques are central to this process, allowing for the isolation of the triacylglycerol (TAG) fraction and subsequent separation of individual TAG molecules.

Solid-Phase Extraction (SPE) for Initial Sample Cleanup

Solid-phase extraction (SPE) is a widely used technique for the initial cleanup and purification of samples. wikipedia.org It operates on the principle of affinity between solutes in a liquid phase (the sample) and a solid stationary phase, effectively separating components of a mixture. wikipedia.org For the analysis of OOLn, SPE is primarily used to isolate the broad class of triacylglycerols from more polar or non-lipid components that could interfere with subsequent analysis.

The choice of SPE sorbent is critical and depends on the nature of the sample matrix. The two primary modes used for lipid analysis are normal-phase and reversed-phase SPE.